2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide is an organic compound classified as a nitrile, characterized by the presence of both a cyano group (-CN) and an amide group (-CONH2) attached to a phenyl ring. This compound is recognized for its potential applications in various scientific fields, particularly in chemistry and medicine. Its chemical structure allows it to serve as an intermediate in the synthesis of more complex organic molecules, making it valuable in drug discovery and development processes.
The synthesis of 2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide typically involves a Knoevenagel condensation reaction. This process generally includes the following steps:
The optimization of reaction conditions—such as temperature, solvent choice, and catalyst concentration—is critical for maximizing yield and purity during synthesis. While specific industrial production methods are not extensively documented, they would likely follow similar principles as laboratory syntheses but on a larger scale.
The molecular formula of 2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide is , with a molecular weight of approximately 228.25 g/mol. The structure features:
The compound's structural representation can be expressed using SMILES notation as C=C(C(=O)N)c1ccc(cc1)C#N
, indicating its connectivity and functional groups.
2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide can undergo several types of chemical reactions:
The reactions yield various products depending on the type of reaction conducted:
The mechanism of action for 2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide involves its reactivity due to the presence of both cyano and amide groups. The cyano group can engage in nucleophilic attacks, while the amide group can participate in hydrogen bonding interactions, influencing its behavior in biological systems and synthetic pathways.
This compound has been investigated for its potential use in drug discovery, where its ability to interact with biological targets could lead to therapeutic applications.
Relevant data from studies indicate that variations in solvent and temperature can significantly affect both yield and purity during synthesis .
2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide has several notable applications:
2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide, reflecting its core structural features. It belongs to the nitrile class of organic compounds, characterized by the presence of two electrophilic cyano groups (-C≡N) and an amide group (-C(O)NH₂) conjugated to a propenamide backbone. This molecular architecture positions it within the broader family of α,β-unsaturated carbonyl derivatives, specifically an acrylamide variant. The phenyl ring at the β-position is para-substituted with a cyanomethoxy group (-OCH₂C≡N), creating a distinct electronic environment. Its molecular formula is C₁₂H₉N₃O₂, with a molecular mass of 227.22 g/mol .
Table 1: Nomenclature and Structural Descriptors
Identifier Type | Value |
---|---|
IUPAC Name | 2-cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide |
CAS Registry Number | 1798401-84-9 |
Molecular Formula | C₁₂H₉N₃O₂ |
SMILES Notation | C=C(C(=O)N)c1ccc(cc1)OC#N |
Canonical SMILES | O=C(N)C(=Cc1ccc(OC#N)cc1)C#N |
Structurally, the compound exhibits planarity across the acrylamide system due to conjugation between the vinyl bond, carbonyl group, and aromatic ring. This extended π-system influences both its reactivity and spectroscopic properties. The presence of multiple hydrogen-bond acceptors (two nitrile groups, one carbonyl oxygen) and one hydrogen-bond donor (amide N-H) classifies it as a moderately polar compound, with a calculated logP (partition coefficient) of approximately 3.41, indicating moderate lipophilicity [8].
The synthesis of 2-cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide exemplifies classical condensation methodologies adapted for complex functional group tolerance. Its reported preparation relies predominantly on the Knoevenagel condensation reaction, a cornerstone of synthetic organic chemistry since the late 19th century. This involves the base-catalyzed reaction of 4-(cyanomethoxy)benzaldehyde with cyanoacetamide (or malononitrile followed by controlled hydrolysis) .
Early synthetic routes faced challenges in regioselectivity and yield optimization, particularly concerning the stability of the cyanomethoxy group under basic conditions. Refinements emerged through systematic studies of reaction parameters:
The compound gained prominence not as a final product in early research, but as a versatile synthetic intermediate. Its α,β-unsaturated nitrile-amide structure acts as a Michael acceptor and dipolarophile, enabling access to heterocyclic scaffolds like pyridines, pyrimidines, and pyrroles under annulation conditions. This utility positioned it within drug discovery efforts seeking structurally diverse bioactive molecules [6].
The strategic integration of multiple functional groups within 2-cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide creates a pharmacophore with distinctive electronic and steric properties, enabling complex interactions with biological targets. The synergy arises from:
Table 2: Functional Group Contributions to Bioactivity
Functional Group | Chemical Properties | Potential Biological Interactions |
---|---|---|
Vinylic Cyano (-C≡N) | Strong electron-withdrawing, polarizable | Hydrogen-bond acceptance, dipole interactions, metabolic transformation site |
Amide (-C(O)NH₂) | Planar, hydrogen-bond donor/acceptor | Key binding to protein backbone via H-bonding networks |
Cyanomethoxy (-OCH₂C≡N) | Electron-withdrawing, flexible linker | Modulates aryl ring electronics, participates in hydrophobic pockets, H-bond acceptance |
α,β-Unsaturated Carbonyl | Electrophilic alkene, conjugated | Michael addition, reversible covalent binding to nucleophiles |
This synergy underpins its exploration in medicinal chemistry. Patent literature highlights derivatives of this structural class as inhibitors of kinases (e.g., p38 MAPK) involved in inflammatory cascades [7], and MTH1 (MutT Homolog 1), an enzyme implicated in cancer cell survival by sanitizing oxidized nucleotide pools [5]. The compound’s ability to act as a multi-targeting ligand stems directly from its functional group complementarity, allowing simultaneous engagement with diverse binding pockets. Computational analyses predict favorable drug-like properties within this scaffold, including moderate polar surface area (~64.6 Ų) and compliance with key medicinal chemistry rules, supporting its potential as a lead structure [5] [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4